molecular formula C6H10F2N2 B010026 2,2-Difluorohex-5-yne-1,4-diamine CAS No. 110483-06-2

2,2-Difluorohex-5-yne-1,4-diamine

Cat. No. B010026
M. Wt: 148.15 g/mol
InChI Key: QSJHCTOZEMYUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorohex-5-yne-1,4-diamine is a compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of 2,2-Difluorohex-5-yne-1,4-diamine is not well understood. However, it is believed to inhibit the activity of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of nucleic acids. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,2-Difluorohex-5-yne-1,4-diamine are not well understood. However, it has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of bacterial infections.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential applications in the treatment of bacterial infections. Additionally, research can be conducted to explore its potential applications in the synthesis of new materials and fluorescent dyes. Finally, research can be conducted to develop new synthetic methods for 2,2-Difluorohex-5-yne-1,4-diamine that are more efficient and environmentally friendly.
Conclusion:
2,2-Difluorohex-5-yne-1,4-diamine is a versatile building block that has potential applications in various fields of scientific research. The synthesis of this compound involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene in the presence of a catalyst. It has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood. The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action. There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine, including further investigation of its mechanism of action and its biochemical and physiological effects, exploration of its potential applications in the treatment of bacterial infections, and development of new synthetic methods that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 2,2-Difluorohex-5-yne-1,4-diamine involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper iodide. The reaction yields 2,2-Difluorohex-5-yne-1,4-diamine as a white crystalline solid with a high yield.

Scientific Research Applications

2,2-Difluorohex-5-yne-1,4-diamine has potential applications in various fields of scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. It is also used in the synthesis of fluorescent dyes and polymers.

properties

CAS RN

110483-06-2

Product Name

2,2-Difluorohex-5-yne-1,4-diamine

Molecular Formula

C6H10F2N2

Molecular Weight

148.15 g/mol

IUPAC Name

2,2-difluorohex-5-yne-1,4-diamine

InChI

InChI=1S/C6H10F2N2/c1-2-5(10)3-6(7,8)4-9/h1,5H,3-4,9-10H2

InChI Key

QSJHCTOZEMYUJJ-UHFFFAOYSA-N

SMILES

C#CC(CC(CN)(F)F)N

Canonical SMILES

C#CC(CC(CN)(F)F)N

synonyms

2,2-difluoro-5-hexyne-1,4-diamine
2,2-difluoro-5-hexyne-1,4-diamine dihydrochloride

Origin of Product

United States

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